In Vitro Plasma Stability: CMTPI Resists Premature Ring‑Opening for ≥24 h Whereas Leflunomide Is Fully Converted Within 3 h
In a direct head‑to‑head experiment conducted at 37 °C in fresh rat plasma, the established prodrug leflunomide (compound 1, CAS 75706‑12‑6) was rapidly converted to the active cyano‑enol metabolite A771726 within 3 h. In striking contrast, CMTPI (compound 3, CAS 134888‑93‑0) was completely resistant to fragmentation over the entire 24‑h incubation period, with no detectable formation of A771726 [REFS‑1]. This differential stability arises from substitution at the C3 position of the isoxazole ring, which blocks the enzyme‑ or plasma‑protein‑catalyzed ring‑opening that leflunomide undergoes [REFS‑1].
| Evidence Dimension | In vitro plasma stability (fragmentation to active metabolite A771726) |
|---|---|
| Target Compound Data | No detectable fragmentation through 24 h at 37 °C in fresh rat plasma |
| Comparator Or Baseline | Leflunomide (compound 1): complete conversion to A771726 within 3 h under identical conditions |
| Quantified Difference | >8‑fold longer resistance to plasma‑mediated ring‑opening (24 h vs. ≤3 h) |
| Conditions | Fresh rat plasma, 37 °C, monitored by reverse‑phase HPLC capable of resolving parent compounds and cyano‑enol product 2 |
Why This Matters
Researchers requiring a prodrug that survives plasma transit intact—for tissue‑targeted delivery or to dissociate plasma from tissue metabolic contributions—must select CMTPI over leflunomide.
- [1] Patterson, J. W.; Cheung, P. S.; Ernest, M. J. J. Med. Chem. 1992, 35 (3), 507–510. (Figure 1A vs. Figure 1B; text pp. 509–510.) View Source
